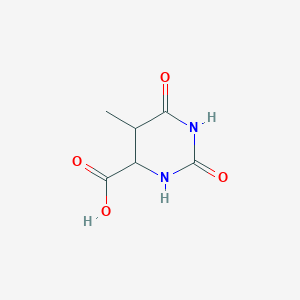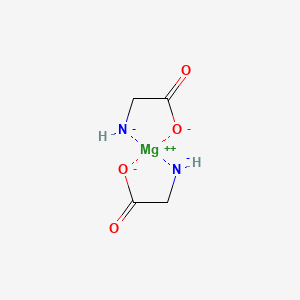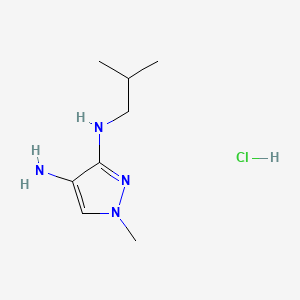
5-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with ethyl acetoacetate in the presence of a base, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. It is also used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. It is also used in the development of diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its versatility and reactivity in various chemical processes .
Mechanism of Action
The mechanism of action of 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Uracil: A naturally occurring pyrimidine derivative with similar structural features.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
Uniqueness: 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl and carboxylic acid groups make it a versatile intermediate in synthetic chemistry and a valuable compound in biological research .
Properties
Molecular Formula |
C6H8N2O4 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
5-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h2-3H,1H3,(H,10,11)(H2,7,8,9,12) |
InChI Key |
QNVSJCSOHVHAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)


![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)


![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
